7-(4-methoxyphenoxy)-3-phenyl-2-(4-pyridinylmethyl)-1H-inden-1-one
Overview
Description
7-(4-methoxyphenoxy)-3-phenyl-2-(4-pyridinylmethyl)-1H-inden-1-one is a complex organic compound that features a unique combination of functional groups, including methoxyphenoxy, phenyl, and pyridinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenoxy)-3-phenyl-2-(4-pyridinylmethyl)-1H-inden-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene core, followed by the introduction of the methoxyphenoxy, phenyl, and pyridinylmethyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenoxy)-3-phenyl-2-(4-pyridinylmethyl)-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
7-(4-methoxyphenoxy)-3-phenyl-2-(4-pyridinylmethyl)-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenoxy)-3-phenyl-2-(4-pyridinylmethyl)-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and the resulting biological responses are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-methoxyphenoxy)-2-[4-(4-pyridinylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione
- 2-(4-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide
- 2-(4-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide
Uniqueness
Compared to similar compounds, 7-(4-methoxyphenoxy)-3-phenyl-2-(4-pyridinylmethyl)-1H-inden-1-one stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
7-(4-methoxyphenoxy)-3-phenyl-2-(pyridin-4-ylmethyl)inden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO3/c1-31-21-10-12-22(13-11-21)32-25-9-5-8-23-26(20-6-3-2-4-7-20)24(28(30)27(23)25)18-19-14-16-29-17-15-19/h2-17H,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWUXSBFAQTPCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C(=C3C4=CC=CC=C4)CC5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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